

# Commercial suppliers and availability of (2-Chloro-4-methoxyphenyl)methanol

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## Compound of Interest

Compound Name: (2-Chloro-4-methoxyphenyl)methanol

Cat. No.: B2989541

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## An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of (2-Chloro-4-methoxyphenyl)methanol

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a detailed overview of the commercial landscape for (2-Chloro-4-methoxyphenyl)methanol, a key chemical intermediate. It offers practical, field-proven insights into sourcing this compound, vetting suppliers, and establishing a robust incoming quality control (IQC) process to ensure the identity, purity, and consistency of the material, thereby safeguarding downstream research and development efforts.

## Compound Profile: Precise Identification

Accurate identification is the foundational step in procurement. (2-Chloro-4-methoxyphenyl)methanol is a distinct isomer, and it is critical to distinguish it from other positional isomers that may have similar names but different chemical properties and reactivity.

Key Identifiers:

- Chemical Name: (2-Chloro-4-methoxyphenyl)methanol
- Synonym: 2-Chloro-4-methoxybenzyl alcohol
- CAS Number: 334018-24-5[1]

- Molecular Formula: C<sub>8</sub>H<sub>9</sub>ClO<sub>2</sub>[1]
- Molecular Weight: 172.61 g/mol [1]
- Structure (SMILES): COC1=CC=C(CO)C(Cl)=C1[1]

It is imperative to use the CAS Number 334018-24-5 in all supplier inquiries and documentation to avoid accidental procurement of isomers such as (4-Chloro-2-methoxyphenyl)methanol (CAS 55685-75-1 or 90296-27-8)[2][3] or (5-Chloro-2-methoxyphenyl)methanol (CAS 7035-10-1).[4]

## Commercial Availability and Supplier Landscape

**(2-Chloro-4-methoxyphenyl)methanol** is available from a range of commercial suppliers, catering to different scales of research and development, from milligrams for initial screening to kilograms for pilot-scale synthesis. Suppliers can be broadly categorized into large global distributors, specialized building-block manufacturers, and chemical marketplaces.

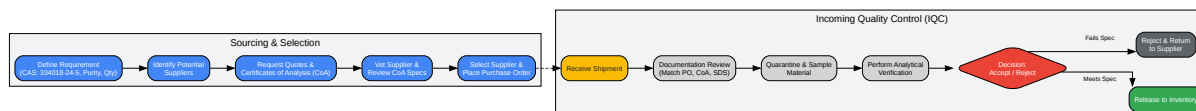
The following table summarizes prominent suppliers who list this specific compound. Availability and purity can fluctuate, and direct inquiry is always recommended.

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	Varies (Inquire)	A major global supplier with extensive documentation. The compound is listed under CAS 334018-24-5.
AChemBlock	95%	A specialized supplier of building blocks for research, providing clear specifications. <a href="#">[1]</a>
Combi-Blocks	Varies (Inquire)	A research-based manufacturer and supplier specializing in a diverse range of building blocks for chemical research. <a href="#">[5]</a> <a href="#">[6]</a>
Thermo Scientific	Varies (Inquire)	While Thermo Scientific is a major chemical provider, search results often point to isomers. Careful verification of the CAS number is essential when navigating their catalog. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>

This table is not exhaustive and represents a snapshot of suppliers identified through public catalogs. Researchers should perform their own due diligence.

## Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to mitigate risks associated with chemical reagents. The following workflow outlines a self-validating system from initial supplier identification to final material release.



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Caption: Procurement and Incoming Quality Control (IQC) Workflow.

## Experimental Protocol: Incoming Material Verification

Upon receipt, the material must be analytically verified against the supplier's Certificate of Analysis (CoA). This protocol ensures the material's identity and purity before it is introduced into critical experiments.

Objective: To confirm the identity and assess the purity of a newly received batch of **(2-Chloro-4-methoxyphenyl)methanol**.

Materials:

- Received **(2-Chloro-4-methoxyphenyl)methanol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS) for NMR
- HPLC-grade Methanol and Water
- Appropriate vials and sample preparation tools

### Step 1: Documentation and Physical Inspection

- **Verify Paperwork:** Cross-reference the shipping documents, purchase order, and the supplier's CoA. Ensure the product name, CAS number (334018-24-5), and batch number are consistent across all documents.
- **Inspect Container:** Check for any damage to the container or seal.
- **Visual Inspection:** Observe the physical appearance of the material (e.g., color, form - crystalline solid, etc.). Note any deviation from the expected appearance described on the CoA.

## Step 2: Identity Confirmation via $^1\text{H}$ NMR Spectroscopy

**Causality:** Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) is the gold standard for confirming the chemical structure. It provides unambiguous confirmation of the isomeric structure by analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the protons in the molecule.

**Methodology:**

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.7 mL of  $\text{CDCl}_3$  with TMS in an NMR tube.
- **Acquisition:** Acquire a  $^1\text{H}$  NMR spectrum on a 400 MHz (or higher) spectrometer.
- **Data Analysis:**
  - **Confirm Key Peaks:** The spectrum should be consistent with the structure of **(2-Chloro-4-methoxyphenyl)methanol**. Expected approximate shifts (in ppm, relative to TMS at 0.00 ppm) are:
    - ~7.3 ppm (d, 1H): Aromatic proton ortho to the chloromethyl group.
    - ~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
    - ~6.8 ppm (dd, 1H): Aromatic proton between the chloro and methoxy groups.
    - ~4.7 ppm (s, 2H): Methylene protons of the benzyl alcohol ( $-\text{CH}_2\text{OH}$ ).

- ~3.8 ppm (s, 3H): Methyl protons of the methoxy group (-OCH<sub>3</sub>).
- A broad singlet for the hydroxyl proton (-OH), which can vary in position.
- Rationale: The presence and specific splitting pattern of the three distinct aromatic protons, alongside the characteristic singlets for the methylene and methoxy groups, confirm the 2-chloro-4-methoxy substitution pattern. Any significant deviation could indicate an incorrect isomer.

## Step 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust quantitative technique used to separate the main compound from any impurities. By calculating the area percentage of the main peak, a reliable assessment of the material's purity can be made.

Methodology:

- Sample Preparation: Prepare a stock solution of the compound in Methanol at approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Isocratic or gradient elution using a mixture of Methanol and Water. A typical starting point could be 60:40 Methanol:Water.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at a wavelength where the chromophore absorbs strongly (e.g., 225 nm or 280 nm).
  - Injection Volume: 10 µL.
- Data Analysis:
  - Run the sample and integrate all peaks in the chromatogram.

- Calculate the purity by area percent:  $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$ .
- Trustworthiness: The result should be compared against the purity value stated on the supplier's CoA. A discrepancy of more than 1-2% warrants further investigation or communication with the supplier.

## Conclusion

The successful procurement of **(2-Chloro-4-methoxyphenyl)methanol** for research and drug development hinges on a diligent and systematic approach. By leveraging the correct CAS number for precise identification, carefully selecting and vetting suppliers, and implementing a rigorous, multi-technique incoming quality control protocol, scientists can ensure the integrity of their starting materials. This self-validating workflow not only prevents costly errors and delays but also builds a foundation of trustworthiness and reliability into the entire research and development process.

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## References

- 1. 2-Chloro-4-methoxybenzyl alcohol 95% | CAS: 334018-24-5 | AChemBlock [achemblock.com]
- 2. 4-Chloro-2-methoxybenzyl alcohol, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. Alcohol 4-cloro-2-metoxibencílico, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 4. echemi.com [echemi.com]
- 5. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]
- 6. Combi-Blocks [combi-blocks.com]
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